(S)-4-Phenylpyrrolidin-2-one

Neuroscience GABA receptor pharmacology Chiral drug discovery

Researchers investigating GABAergic, sigma-1, or PDE4 targets often face enantiomeric impurity that confounds SAR interpretation. (S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) provides the pure (S)-enantiomer as an essential stereodefined negative control or chiral building block. • Enantiopure (S)-configured scaffold for PDE4 inhibitor and FPR2 agonist synthesis • Serves as stereodefined negative control for GABAergic SAR studies with documented lower receptor affinity vs. (R)-eutomer • Enables unambiguous enantioselective SAR: racemic or (R)-enantiomer cannot substitute

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 62624-45-7
Cat. No. B1361888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Phenylpyrrolidin-2-one
CAS62624-45-7
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
InChIKeyHOJZEMQCQRPLQQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Phenylpyrrolidin-2-one: Chiral GABAergic Intermediate


(S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) is a chiral lactam derivative that serves as the (S)-enantiomer of 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) [1]. This compound belongs to the pyrrolidinone class and is primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry, particularly for the development of compounds targeting central nervous system disorders . As a defined stereoisomer, (S)-4-phenylpyrrolidin-2-one exhibits distinct pharmacological properties compared to its (R)-enantiomer, with documented lower affinity for GABAergic receptor sites, which is a critical consideration for its use in enantioselective synthesis and structure-activity relationship (SAR) studies [1].

Stereochemical-control context for SAR studies with defined (S)-enantiomer
Enantiomer-attribution review as stereodefined negative control
Chiral building block for (S)-configured pyrrolidinone derivatives

(S)-4-Phenylpyrrolidin-2-one: Why Generic Substitution Fails


Generic substitution of (S)-4-phenylpyrrolidin-2-one with its racemic mixture or (R)-enantiomer is scientifically unjustifiable due to documented enantioselective pharmacological profiles. Primary literature establishes that the biological activity of 3-arylGABA derivatives, including 4-phenylpyrrolidin-2-one, is stereospecifically connected to the (R)-enantiomer, while the (S)-antipode exhibits significantly lower affinity for the same receptor sites [1]. This stereochemical dependency directly impacts the compound's utility: employing the racemate in synthetic pathways yields an enantiomeric mixture that confounds SAR interpretation, whereas utilizing the incorrect enantiomer as a chiral auxiliary or building block introduces unwanted pharmacological noise. Furthermore, the (S)-enantiomer serves a distinct and valuable role as a stereodefined negative control or as a precursor for the synthesis of specific stereoisomers of pharmacologically active derivatives, such as sigma-1 receptor modulators, where stereochemistry at the 4-position is critical for allosteric modulation [2].

Racemate substitution may confound SAR interpretation
An enantiomeric mixture introduces mixed stereochemical signals, which may obscure receptor-binding attribution in enantioselective studies.
(R)-enantiomer substitution negates negative-control utility
The (R)-antipode is the biologically active eutomer; replacing the (S)-enantiomer eliminates the stereodefined negative control required for rigorous experimental design.

(S)-4-Phenylpyrrolidin-2-one: Evidence for Sourcing Decisions


Enantioselective Binding at GABA Receptors

Primary literature explicitly states that the biological activity of 3-arylGABA derivatives, including 4-phenylpyrrolidin-2-one, is stereospecifically connected to the (R)-enantiomer, whereas the (S)-antipode exhibits lower affinity to the same receptor site [1]. This is a class-level inference based on the established pharmacological behavior of 3-arylGABA derivatives, where the (R)-enantiomer is the eutomer and the (S)-enantiomer is the distomer.

Enantioselective Binding
Class-level inference
(S)-enantiomer: lower affinity (R)-enantiomer: higher affinity
Supports enantiomer-attribution review for GABAergic SAR studies
Specific Ki/IC50 values not provided; distomer/eutomer profile inferred from class-level 3-arylGABA behavior
Neuroscience GABA receptor pharmacology Chiral drug discovery

PDE4 Inhibition: Pyrrolidinone Derivatives vs. Rolipram

U.S. Patent 7,696,198 discloses that selective PDE4 inhibition is achieved by 4-(substituted-phenyl)-2-pyrrolidinone compounds, and that these compounds exhibit improved PDE4 inhibition as compared to compounds like rolipram and show selectivity with regard to inhibition of other classes of PDEs [1]. This is a class-level inference for 4-phenylpyrrolidin-2-one derivatives.

PDE4 Inhibition vs Rolipram
Class-level inference
4-Phenylpyrrolidinone derivatives: improved inhibition Rolipram: standard PDE4 inhibitor
Supports scaffold selection for PDE4 inhibitor development
Quantitative IC50 values not disclosed in patent abstract; class-level advantage inferred
Inflammation Phosphodiesterase inhibition CNS disorders

In Vivo Cardioprotection by FPR2 Agonist

A selective 4-phenylpyrrolidinone FPR2 agonist was evaluated in a rodent myocardial infarction (MI) model. In mice, treatment with the FPR2 agonist reduced left ventricular (LV) chamber area and infarct size by 26% and 55% versus vehicle, respectively, and improved survival post-MI [1]. This is a class-level inference for 4-phenylpyrrolidinone derivatives.

FPR2 Agonist In Vivo
Class-level inference
−26% LV area, −55% infarct size vs vehicle
Reported model-response context for cardioprotection research
In vivo mouse MI model; 4-phenylpyrrolidinone FPR2 agonist data
Cardiovascular pharmacology Inflammation resolution Myocardial infarction

cGMP-PDE Inhibition by Unsubstituted Core

The unsubstituted 4-phenylpyrrolidin-2-one core was evaluated for inhibitory activity against cGMP-specific phosphodiesterase from bovine aorta. The compound exhibited very weak inhibition, with an IC50 value greater than 1,000,000 nM ( >1 mM) [1]. This low potency indicates that the core scaffold itself is not a potent PDE inhibitor, providing a clean baseline for SAR studies.

cGMP-PDE Baseline
Direct head-to-head
IC50 > 1,000,000 nM
Establishes clean baseline: core scaffold lacks promiscuous PDE inhibition
Bovine aorta cGMP-PDE assay; supports selectivity design
Phosphodiesterase profiling Selectivity screening Scaffold optimization

Enantiomeric Purity by Chiral Chromatography

A quantitative structure-enantioselective retention relationship (QSERR) study on the liquid chromatography chiral separation of 15 structurally similar pyrrolidin-2-one compounds demonstrated that enantiomeric separation can be achieved and retention factors can be predicted using computational models [1]. This establishes a methodological framework for verifying the enantiomeric purity of (S)-4-phenylpyrrolidin-2-one.

Chiral Purity Method
Supporting evidence
Chiral LC retention prediction model
Supports enantiopurity verification for batch consistency
QSERR method; specific retention values not provided for this enantiomer
Analytical chemistry Chiral quality control Enantiomeric purity

(S)-4-Phenylpyrrolidin-2-one: Key Research Applications


Stereodefined Negative Control

For research groups investigating the structure-activity relationships (SAR) of 4-arylpyrrolidin-2-one derivatives as GABAergic agents, (S)-4-phenylpyrrolidin-2-one serves as an essential stereodefined negative control. As documented by Koszelewski et al., the (R)-enantiomer is the biologically active eutomer, while the (S)-antipode exhibits lower receptor affinity [1]. Procurement of the pure (S)-enantiomer (CAS 62624-45-7) enables rigorous experimental design where the inactive enantiomer can be used to confirm stereospecific pharmacological effects, thereby strengthening the validity of SAR conclusions.

Chiral Building Block for Sigma-1 Modulators

Medicinal chemistry programs focused on developing novel positive allosteric modulators (PAMs) of the sigma-1 receptor can utilize (S)-4-phenylpyrrolidin-2-one as a stereochemically pure starting material. The synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers demonstrates that the stereochemistry at the 4-position of the pyrrolidinone ring is critical for sigma-1 receptor modulation [2]. Employing (S)-4-phenylpyrrolidin-2-one in asymmetric synthetic routes ensures access to the desired (S)-configured final compounds, enabling systematic exploration of how stereochemistry influences allosteric modulation.

Privileged Scaffold for PDE4 Inhibitors

Pharmaceutical discovery teams targeting phosphodiesterase 4 (PDE4) for anti-inflammatory or CNS indications can leverage (S)-4-phenylpyrrolidin-2-one as a chiral scaffold for lead optimization. U.S. Patent 7,696,198 establishes that 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit improved PDE4 inhibition compared to rolipram with selectivity over other PDE classes [3]. The chiral (S)-enantiomer provides a stereochemically defined starting point for synthesizing novel PDE4 inhibitors, facilitating the development of compounds with potentially improved therapeutic indices and reduced emetic side effects compared to first-generation PDE4 inhibitors.

FPR2 Agonist Precursor

Cardiovascular research programs exploring inflammation resolution as a therapeutic strategy for myocardial infarction and heart failure can employ (S)-4-phenylpyrrolidin-2-one as a precursor for synthesizing formyl peptide receptor 2 (FPR2) agonists. Preclinical evidence demonstrates that a 4-phenylpyrrolidinone-based FPR2 agonist reduces infarct size by 55% and left ventricular chamber area by 26% in a rodent MI model [4]. The (S)-enantiomer serves as a chiral building block for constructing stereochemically defined FPR2 agonists, enabling medicinal chemists to explore the stereochemical requirements for optimal FPR2 activation and cardioprotective efficacy.

Application
Selection Property
Validation Focus
Stereochemical negative control
Enantiomer attribution review
GABAergic receptor binding context
Sigma-1 modulator synthesis
Stereochemical purity at 4-position
Allosteric modulation assay context
PDE4 inhibitor development
Chiral scaffold for PDE4 selectivity
PDE enzyme inhibition assay context
FPR2 agonist synthesis
Chiral precursor for cardioprotection research
In vivo model-response endpoint context

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